molecular formula C14H20N2O2 B14837917 5-Cyclopropoxy-2-(dimethylamino)-N,N-dimethylbenzamide

5-Cyclopropoxy-2-(dimethylamino)-N,N-dimethylbenzamide

Cat. No.: B14837917
M. Wt: 248.32 g/mol
InChI Key: MJKBMPKLVQZOFI-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-(dimethylamino)-N,N-dimethylbenzamide is an organic compound with a complex structure that includes a cyclopropoxy group, a dimethylamino group, and a dimethylbenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopropoxy-2-(dimethylamino)-N,N-dimethylbenzamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Cyclopropoxy Group: This can be achieved by reacting cyclopropyl alcohol with an appropriate halogenating agent to form cyclopropyl halide.

    Introduction of the Dimethylamino Group: This step involves the reaction of aniline with dimethylamine under suitable conditions to introduce the dimethylamino group.

    Formation of the Benzamide Moiety: The final step involves the reaction of the intermediate compounds with benzoyl chloride to form the benzamide structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and continuous flow systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopropoxy-2-(dimethylamino)-N,N-dimethylbenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or amines.

Scientific Research Applications

5-Cyclopropoxy-2-(dimethylamino)-N,N-dimethylbenzamide has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

    Biological Studies: It is used in studies to understand its interaction with biological targets and its potential therapeutic effects.

    Industrial Applications: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-(dimethylamino)-N,N-dimethylbenzamide involves its interaction with specific molecular targets. The dimethylamino group can interact with biological receptors, while the benzamide moiety can form hydrogen bonds with target proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 5-Cyclopropoxy-2-(dimethylamino)nicotinamide
  • 5-Cyclopropoxy-2-(dimethylamino)isonicotinamide

Uniqueness

5-Cyclopropoxy-2-(dimethylamino)-N,N-dimethylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and interaction profiles, making it valuable for specific applications in medicinal chemistry and organic synthesis.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

5-cyclopropyloxy-2-(dimethylamino)-N,N-dimethylbenzamide

InChI

InChI=1S/C14H20N2O2/c1-15(2)13-8-7-11(18-10-5-6-10)9-12(13)14(17)16(3)4/h7-10H,5-6H2,1-4H3

InChI Key

MJKBMPKLVQZOFI-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=C(C=C(C=C1)OC2CC2)C(=O)N(C)C

Origin of Product

United States

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